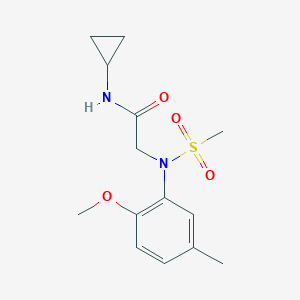

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMP-001, is a novel small molecule drug that has gained significant attention in the field of cancer immunotherapy. It is a synthetic toll-like receptor 9 (TLR9) agonist that activates the innate immune system and enhances the adaptive immune response against cancer cells.

作用机制

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide activates the innate immune system by binding to TLR9, which is expressed on various immune cells, including dendritic cells, macrophages, and B cells. TLR9 recognizes unmethylated CpG motifs that are present in bacterial and viral DNA but are absent in mammalian DNA. By mimicking the structure of bacterial DNA, N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide triggers the production of proinflammatory cytokines, chemokines, and type I interferons, which recruit and activate immune cells to the tumor microenvironment. This leads to the priming of antigen-specific T cells and the inhibition of immune suppressive mechanisms.

Biochemical and Physiological Effects:

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce the expression of various immune-related genes, such as IFN-α, IL-6, and CXCL10, in both tumor cells and immune cells. It also increases the infiltration of immune cells, such as CD8+ T cells and natural killer cells, into the tumor microenvironment. N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to be safe and well-tolerated in clinical trials, with the most common adverse events being injection site reactions and flu-like symptoms.

实验室实验的优点和局限性

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its easy synthesis and purification, its ability to induce immune responses in vitro and in vivo, and its potential to enhance the efficacy of other immunotherapies. However, there are also some limitations to its use, such as the need for specialized equipment and expertise to perform intratumoral injections, the potential for systemic toxicity if administered at high doses, and the lack of predictive biomarkers to identify patients who are most likely to respond to treatment.

未来方向

There are several future directions for the development of N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a cancer immunotherapy agent. These include exploring its combination with other immunotherapies, such as checkpoint inhibitors and CAR-T cells, investigating its potential in other cancer types, such as breast and prostate cancer, and optimizing its dosing and administration schedule. Additionally, the identification of predictive biomarkers and the development of companion diagnostics will be critical for selecting patients who are most likely to benefit from N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide treatment.

合成方法

The synthesis of N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the condensation of 2-methoxy-5-methylphenylacetonitrile with cyclopropanecarboxylic acid, followed by the conversion of the resulting nitrile to the amide using methylsulfonyl chloride and glycine. The final product is obtained after purification by column chromatography and recrystallization. This method has been optimized to yield high purity and high yield of N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

科学研究应用

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for its potential as a cancer immunotherapy agent. It has shown promising results in various cancer types, including melanoma, non-small cell lung cancer, and head and neck squamous cell carcinoma. N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is usually administered intratumorally or subcutaneously, and it has been shown to induce tumor regression, increase antigen-specific T cell responses, and enhance the efficacy of checkpoint inhibitors.

属性

产品名称 |

N-cyclopropyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide |

|---|---|

分子式 |

C14H20N2O4S |

分子量 |

312.39 g/mol |

IUPAC 名称 |

N-cyclopropyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide |

InChI |

InChI=1S/C14H20N2O4S/c1-10-4-7-13(20-2)12(8-10)16(21(3,18)19)9-14(17)15-11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H,15,17) |

InChI 键 |

XTKHIFPVOCZTJP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2CC2)S(=O)(=O)C |

规范 SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2CC2)S(=O)(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)

![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)

![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)

![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B214923.png)

![4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B214927.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B214929.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B214930.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)

![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214943.png)

![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)